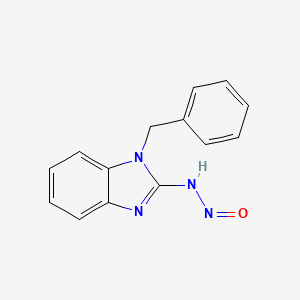

1-benzyl-N-nitroso-1H-benzimidazol-2-amine

Vue d'ensemble

Description

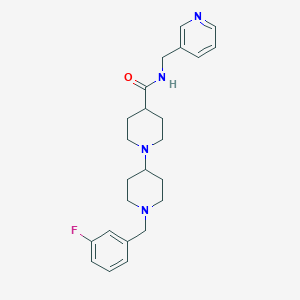

1-benzyl-N-nitroso-1H-benzimidazol-2-amine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of benzimidazole and has a nitroso group attached to it, which makes it a potent tool for studying various biological processes.

Mécanisme D'action

The mechanism of action of 1-benzyl-N-nitroso-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. These ROS can lead to oxidative stress, which can induce apoptosis or cell death in cancer cells. Additionally, the compound has been shown to bind to DNA and inhibit its replication, leading to cell cycle arrest and ultimately cell death.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 1-benzyl-N-nitroso-1H-benzimidazol-2-amine have been extensively studied. The compound has been shown to induce apoptosis in cancer cells, inhibit DNA replication, and generate ROS within cells. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of cytokines in immune cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of 1-benzyl-N-nitroso-1H-benzimidazol-2-amine is its potent anticancer activity, making it a valuable tool for cancer research. Additionally, its fluorescent properties make it useful for imaging biological systems. However, the compound has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.

Orientations Futures

There are many future directions for the study of 1-benzyl-N-nitroso-1H-benzimidazol-2-amine. One area of research is the development of more stable and soluble derivatives of the compound that can be used in a wider range of experiments. Additionally, the compound's potential as a fluorescent probe for imaging biological systems could be further explored. Finally, the compound's mechanism of action could be further elucidated to better understand its anticancer activity and potential therapeutic applications.

Conclusion:

1-benzyl-N-nitroso-1H-benzimidazol-2-amine is a synthetic compound that has shown great potential for scientific research. Its potent anticancer activity and fluorescent properties make it a valuable tool in cancer research and imaging biological systems. While there are limitations to its stability and solubility, the compound's potential for future research is vast, and further study is needed to fully understand its mechanism of action and therapeutic applications.

Méthodes De Synthèse

The synthesis of 1-benzyl-N-nitroso-1H-benzimidazol-2-amine involves the reaction of benzimidazole with benzyl chloride and sodium nitrite in the presence of hydrochloric acid. The reaction proceeds through a series of steps, including the formation of a diazonium salt, which is then coupled with benzimidazole to form the final product. The synthesis method has been optimized to produce high yields of the compound, making it readily available for scientific research.

Applications De Recherche Scientifique

1-benzyl-N-nitroso-1H-benzimidazol-2-amine has been used in various scientific research studies to investigate its potential applications in different fields. One of the primary applications of this compound is in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.

Propriétés

IUPAC Name |

N-(1-benzylbenzimidazol-2-yl)nitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c19-17-16-14-15-12-8-4-5-9-13(12)18(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBATSBJPQQUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NN=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201332228 | |

| Record name | N-(1-benzylbenzimidazol-2-yl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643828 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1-benzylbenzimidazol-2-yl)nitrous amide | |

CAS RN |

53114-91-3 | |

| Record name | N-(1-benzylbenzimidazol-2-yl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5059834.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5059837.png)

![sec-butyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5059839.png)

![2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B5059876.png)

![5-{3-[1-(5-fluoro-2-methylbenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5059884.png)

![ethyl 4-{4-[(5-methyl-2-furyl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5059887.png)

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5059893.png)

![6-amino-1-benzyl-4-(2,3-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5059899.png)

![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B5059925.png)